

# IUPAC name and CAS number for 1-Bromo-7-chloroisoquinoline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Bromo-7-chloroisoquinoline**

Cat. No.: **B1375658**

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-7-chloroisoquinoline**: Synthesis, Reactivity, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **1-Bromo-7-chloroisoquinoline**, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document details the compound's chemical identity, presents a robust and detailed protocol for its synthesis, and offers an in-depth analysis of its chemical reactivity. A core focus is placed on the differential reactivity of the C1-chloro and C7-bromo substituents, which enables selective and sequential functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This strategic utility is highlighted in the context of medicinal chemistry, providing a roadmap for its application in the synthesis of complex molecular scaffolds for drug discovery programs.

## Chemical Identity and Properties

**1-Bromo-7-chloroisoquinoline** is a dihalogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its formal IUPAC name is 7-bromo-1-chloroisoquinoline<sup>[1]</sup><sup>[2]</sup>. The presence of two distinct halogen atoms at electronically different positions on the isoquinoline core is the key feature that underpins its synthetic value.

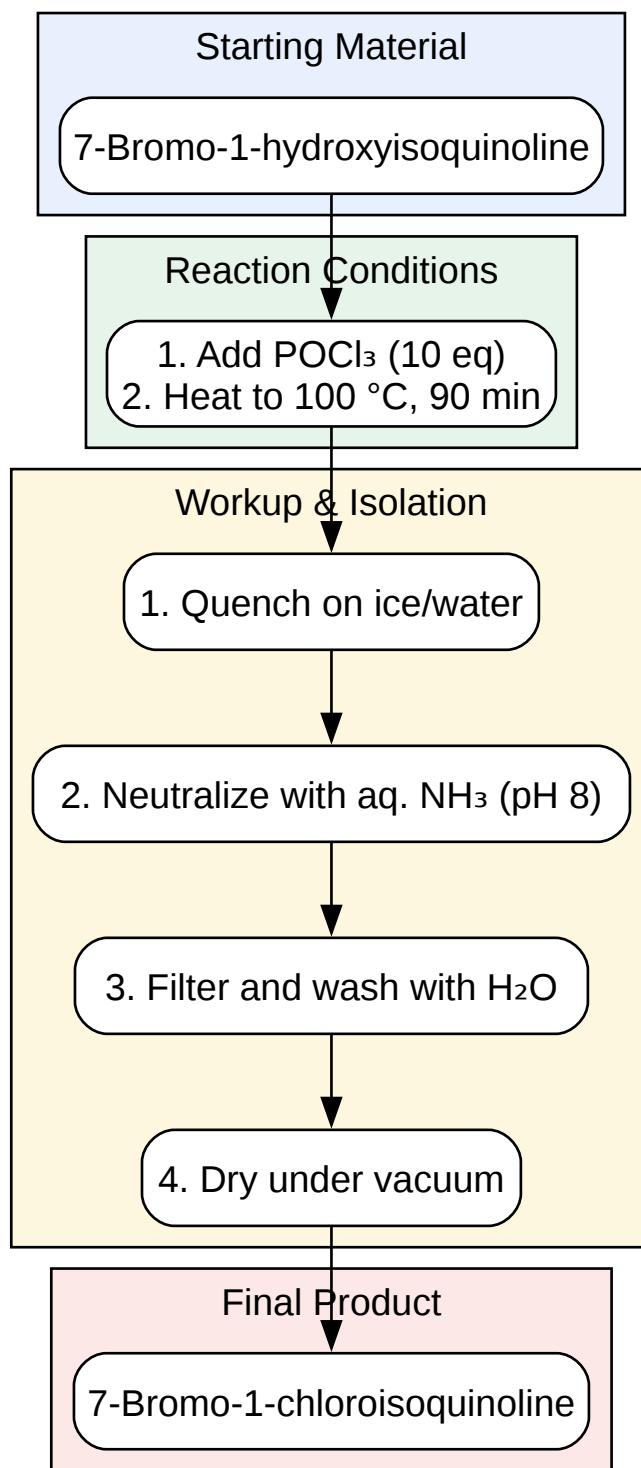
| Property          | Value                               | Source(s)                               |
|-------------------|-------------------------------------|-----------------------------------------|
| IUPAC Name        | 7-bromo-1-chloroisoquinoline        | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 215453-51-3                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>5</sub> BrClN | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 242.50 g/mol                        | <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | Cream or yellow crystalline powder  | <a href="#">[1]</a>                     |
| Melting Point     | 121-126 °C                          | <a href="#">[3]</a>                     |
| InChI Key         | UMSWWSIVPWVJOX-UHFFFAOYSA-N         | <a href="#">[1]</a> <a href="#">[2]</a> |

## Synthesis of 7-Bromo-1-chloroisoquinoline

The most direct and commonly employed synthesis of 7-bromo-1-chloroisoquinoline starts from the corresponding 7-bromo-1-hydroxyisoquinoline precursor<sup>[4]</sup>. The transformation is a chlorination reaction facilitated by a strong dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl<sub>3</sub>).

## Reaction Mechanism

The reaction proceeds via the isoquinolone tautomer of the starting material. The mechanism involves the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus atom of POCl<sub>3</sub>. This forms a phosphate ester intermediate, which activates the C1 position. Subsequent attack by a chloride ion and elimination of a phosphate byproduct yields the final product. The pyridine-like nitrogen in the isoquinoline ring facilitates this process by withdrawing electron density, making the C1 position more electrophilic.


## Detailed Experimental Protocol

- Reagents and Equipment:

- 7-bromo-1-hydroxyisoquinoline

- Phosphorus oxychloride (POCl<sub>3</sub>)
- Ice/water mixture
- Aqueous ammonia
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Procedure:
  - Reaction Setup: In a well-ventilated fume hood, cautiously add 7-bromo-1-hydroxyisoquinoline (0.05 mol, 11.2 g) portionwise to phosphorus oxychloride (0.5 mol, 46.6 mL) in a round-bottom flask at room temperature[4]. Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
  - Heating: Heat the resulting mixture to 100 °C with vigorous stirring for 90 minutes[4]. The reaction should be monitored for completion by Thin Layer Chromatography (TLC).
  - Quenching: After cooling to room temperature, cautiously pour the reaction mixture onto a stirred ice/water slurry (200 mL)[4]. This step must be performed slowly and carefully in a large beaker to manage the exothermic reaction and release of HCl gas.
  - Neutralization and Precipitation: Slowly add aqueous ammonia dropwise to the mixture until the pH reaches 8. This will neutralize the excess acid and precipitate the crude product[4].
  - Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water to remove inorganic salts[4].
  - Drying: Dry the isolated solid under reduced pressure at 45 °C for 12 hours to yield the final product, typically as a beige or yellow solid[4].

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 7-Bromo-1-chloroisoquinoline.

## Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique          | Expected Results                                                                                                  |
|--------------------|-------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR | (DMSO-d <sub>6</sub> ) δ 8.4 (s, 1H), 8.38-8.34 (d, J=6 Hz, 1H), 8.07-8.03 (m, 2H), 7.96-7.91 (d, J=6 Hz, 1H)[4]. |
| LCMS               | m/z = 242, 244, 246, corresponding to the isotopic pattern of one bromine and one chlorine atom[4].               |
| HPLC               | Purity assessment, typically >96%[4].                                                                             |

## Chemical Reactivity and Synthetic Utility

The synthetic power of 7-bromo-1-chloroisoquinoline lies in the differential reactivity of its two carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions[2]. Conversely, the C1 position is activated towards nucleophilic aromatic substitution (S<sub>N</sub>Ar) by the electron-withdrawing effect of the adjacent ring nitrogen. This allows for selective, stepwise functionalization.

## Site-Selective Cross-Coupling at C7

The C7-Br bond is the preferred site for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The stronger C1-Cl bond typically remains intact under standard conditions for C-Br coupling.

- Generic Protocol (Suzuki-Miyaura Coupling):
  - To a degassed solution of 7-bromo-1-chloroisoquinoline (1 equiv.), an appropriate arylboronic acid (1.2 equiv.), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equiv.) in a solvent system like 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 equiv.).

- Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-90 °C for 2-6 hours, monitoring by TLC.
- Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Site-Selective Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar) at C1

The C1-Cl bond is readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols). The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex[5].

- Generic Protocol (Amination):
  - In a sealed vessel, dissolve 7-bromo-1-chloroisoquinoline (1 equiv.) in a polar aprotic solvent such as DMF or NMP.
  - Add the desired amine nucleophile (1.1-2.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.
  - Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC/LCMS).
  - Cool the reaction, pour into water, and extract the product with an organic solvent.
  - Wash the combined organic layers with water and brine, dry, and concentrate.
  - Purify by column chromatography or recrystallization.

## Reactivity and Sequential Functionalization Strategy

Caption: Differential reactivity of 7-Bromo-1-chloroisoquinoline.

# Applications in Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs[3]. The ability to selectively introduce diverse substituents at the C1 and C7 positions makes 7-bromo-1-chloroisoquinoline a valuable starting point for building libraries of drug-like molecules.

The strategic placement of halogens allows for vector-based drug design. For example, a pharmacophore responsible for target binding can be installed at the more reactive C7 position via a Suzuki coupling, while the C1 position can be functionalized with a group designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability) via an  $S_nAr$  reaction. This approach is common in the development of kinase inhibitors and other targeted therapies. For instance, analogous 7-bromo-4-chloro-quinoline scaffolds have been successfully utilized as versatile starting points for synthesizing novel anticancer agents by leveraging the differential reactivity of the two halogen atoms[6]. Patents in drug discovery frequently claim large chemical spaces accessible from such versatile intermediates, underscoring their importance in creating novel intellectual property[7][8][9].

## Safety and Handling

7-Bromo-1-chloroisoquinoline is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation[2][3].

- GHS Hazard Codes: H301, H315, H318, H335[3].
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry, cool place.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl<sub>3</sub> mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 9. EP1910297A1 - Isoquinoline compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [IUPAC name and CAS number for 1-Bromo-7-chloroisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1375658#iupac-name-and-cas-number-for-1-bromo-7-chloroisoquinoline]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)